CID 69949666
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Overview
Description
Compound “CID 69949666” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Chemical Reactions Analysis
Compound “CID 69949666” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound “CID 69949666” has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Compound “CID 69949666” can be compared with other similar compounds in terms of its chemical structure and properties. Similar compounds include those with analogous functional groups or structural motifs. The uniqueness of “this compound” lies in its specific chemical structure, which may confer distinct reactivity and biological activity.
Conclusion
Compound “this compound” is a versatile chemical entity with significant potential in various scientific fields Its unique properties and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C25H23N9Na2O6S |
---|---|
Molecular Weight |
623.6 g/mol |
InChI |
InChI=1S/C25H23N9O6S.2Na/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23;;/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34);; |
InChI Key |
OWNLBXJUYMBZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC.[Na].[Na] |
Origin of Product |
United States |
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